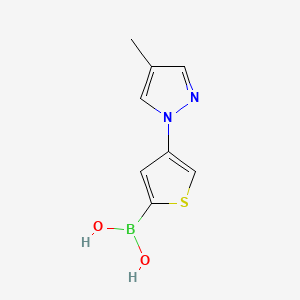
Starbld0043212
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of polyethylene glycol and 12-hydroxystearic acid, commonly used in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs . This compound is known for its ability to enhance the permeability of drugs across biological membranes, making it a valuable excipient in drug delivery systems .
Preparation Methods
Polyethylene glycol 12-hydroxystearate is synthesized through the esterification of polyethylene glycol with 12-hydroxystearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods involve large-scale esterification reactors and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Polyethylene glycol 12-hydroxystearate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Polyethylene glycol 12-hydroxystearate has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is employed to enhance the permeability of cell membranes, facilitating the delivery of drugs and other bioactive molecules into cells . In medicine, it is used in the formulation of injectable drugs, oral medications, and topical creams to improve their solubility and bioavailability . Additionally, it finds applications in the cosmetics industry as an emulsifying agent in creams and lotions .
Mechanism of Action
The mechanism of action of polyethylene glycol 12-hydroxystearate involves its ability to interact with biological membranes and enhance their permeability . The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic drugs and facilitate their transport across cell membranes . The molecular targets and pathways involved include the lipid bilayer of cell membranes, where the compound disrupts the membrane structure to create transient pores, allowing the passage of drugs .
Comparison with Similar Compounds
Polyethylene glycol 12-hydroxystearate is unique in its ability to enhance drug permeability while maintaining low toxicity and good biocompatibility . Similar compounds include other polyethylene glycol derivatives, such as polyethylene glycol 400 and polyethylene glycol 3350, which are also used as excipients in pharmaceutical formulations . polyethylene glycol 12-hydroxystearate is distinguished by its specific interaction with cell membranes and its effectiveness in enhancing the permeability of a wide range of drugs .
Properties
Molecular Formula |
C21H43O4 |
|---|---|
Molecular Weight |
359.6 g/mol |
InChI |
InChI=1S/C13H25O3.C8H18O/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14;1-3-4-5-6-7-8(2)9/h14H,1-12H2;8-9H,3-7H2,1-2H3 |
InChI Key |
LJCDNJFAKAENFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)O.[CH2]CCCCCCCCCC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)


![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)

![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)



![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)

